molecular formula C9H12N2O2S B2425133 1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 556006-93-0

1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B2425133
CAS No.: 556006-93-0
M. Wt: 212.27
InChI Key: AUCGFRFYFVTRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is a synthetic compound that belongs to the pyrimidine family. It is a product used for proteomics research .


Molecular Structure Analysis

The molecular formula of this compound is C9H12N2O2S, and its molecular weight is 212.27 . The detailed molecular structure is not provided in the available resources.


Physical and Chemical Properties Analysis

The physical and chemical properties of 1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are not detailed in the available resources. The molecular formula is C9H12N2O2S, and the molecular weight is 212.27 .

Scientific Research Applications

Synthesis and Quantum Chemical Calculations

  • Synthesis and Cytotoxic Activity : Researchers synthesized 7-thioxopyrazolo[1,5-f]pyrimidin-2(1H,3H,7H)-one derivatives, closely related to your compound of interest, and evaluated their cytotoxic activities against human liver and breast cancer cell lines. Quantum chemical calculations were also performed to understand their molecular properties (Kökbudak et al., 2020).

Synthesis and Structural Analysis

  • Specific Features in Synthesis : Another study focused on the amidoalkylation of a structurally similar compound, 6-hydroxy-5-isopropyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, yielding various substituted products. This research provides insight into the low regioselectivity of the reaction (Novakov et al., 2020).

  • Antiproliferative Effect on HL-60 Cells : Researchers developed a method to synthesize 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones and -thiones, including 2-thioxo derivatives, and assessed their antiproliferative effects on a human leukemia cell line (Nishimura et al., 2022).

Therapeutic Potential

  • Docking Study for Variola Virus : A study involved the synthesis of novel compounds including 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivatives for the treatment of variola virus. The compounds exhibited strong binding interactions, suggesting potential as an alternative to existing drugs (Gerçek et al., 2022).

Antimicrobial Evaluation

  • Antimicrobial Activities : Researchers conducted structural elucidation and antimicrobial evaluation of novel [1,2,4]Triazolo[4,3-a]pyrimidines and Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones, using derivatives of 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. Some derivatives showed mild activities (Gomha et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibitors for Steel : A study on thiopyrimidine derivatives, including 2-thioxo-2,3-dihydropyrimidin-4-one variants, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid. The research included electrochemical and quantum chemical studies (Singh et al., 2016).

Mechanism of Action

The mechanism of action of 1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is not specified in the available resources. It is mentioned as a product for proteomics research , suggesting it may be used in studies involving proteins.

Future Directions

The future directions for the use of 1-cyclopentyl-6-hydroxy-2-thioxo-2,3-dihydropyrimidin-4(1H)-one are not specified in the available resources. As it is used for proteomics research , it may continue to be used in this field.

Properties

IUPAC Name

1-cyclopentyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-7-5-8(13)11(9(14)10-7)6-3-1-2-4-6/h5-6,13H,1-4H2,(H,10,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHUVYYAKIYTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=O)NC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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